Citric acid

Catalog No.
S602574
CAS No.
77-92-9
M.F
C6H8O7
C6H8O7
CH2COOH-C(OH)COOH-CH2COOH
M. Wt
192.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citric acid

CAS Number

77-92-9

Product Name

Citric acid

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C6H8O7
C6H8O7
CH2COOH-C(OH)COOH-CH2COOH

Molecular Weight

192.12 g/mol

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

KRKNYBCHXYNGOX-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Very soluble in water; freely soluble in ethanol; soluble in ether
In water, 3.83X10+5 mg/L at 25 °C
Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C
Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform
592.0 mg/mL
Solubility in water, g/100ml at 20 °C: 59
Very soluble in water, slightly soluble in ether
Freely soluble (in ethanol)

Synonyms

2-Hydroxy-1,2,3-propanetricarboxylic Acid; 2-Hydroxy-1,2,3-propanetricarboxylic Acid; 2-Hydroxypropan-1,2,3-tricarboxylic Acid; 3-Carboxy-3-hydroxypentane-1,5-dioic Acid; Aciletten; Celenex 3P6; Cellborn SC-C; Chemfill; Citretten; Citric Acid Monogly

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Chelating Agent: Binding and Removing Metal Ions

Citric acid acts as a chelating agent, meaning it can form complexes with metal ions. This property makes it valuable in various research settings:

  • Purification of proteins: Citric acid helps remove metal ions that can interfere with protein purification techniques, such as chromatography, by forming complexes and removing them from the solution .
  • Metal ion analysis: Researchers use citric acid in studies involving metal ion analysis and speciation. It helps solubilize and stabilize metal ions, facilitating their detection and characterization through techniques like atomic absorption spectroscopy .
  • Environmental remediation: Citric acid can be used to remediate metal-contaminated environments by mobilizing and removing these contaminants, making them easier to treat or dispose of safely .

Buffering Agent: Maintaining Stable pH

Citric acid and its salts (citrates) act as excellent buffering agents, meaning they can resist changes in pH within a specific range. This property is crucial in various research applications:

  • Enzymatic studies: Maintaining a stable pH is often critical for optimal enzyme activity. Researchers use citrate buffers to create suitable environments for studying enzyme kinetics and mechanisms .
  • Cell culture: Culturing cells in vitro often requires maintaining a specific pH range for optimal growth and function. Citrate buffers are commonly used for this purpose due to their biocompatibility and effectiveness .
  • Drug development: Maintaining a consistent pH can be crucial for the stability and efficacy of drugs during research and development. Citrate buffers can be used to maintain the desired pH of drug formulations .

Antioxidant and Antibacterial Properties

Recent research suggests that citric acid may possess antioxidant and antibacterial properties, making it potentially valuable in various scientific fields:

  • Food science: Citric acid may help extend the shelf life of food products by reducing oxidative degradation and potentially inhibiting the growth of certain bacteria .
  • Biomedical research: Studies are exploring the potential use of citric acid in preventing or mitigating oxidative stress-related diseases and as an antimicrobial agent in specific applications .

Citric acid, chemically known as 2-hydroxypropane-1,2,3-tricarboxylic acid, is a colorless, weak organic acid with the formula C6H8O7C_6H_8O_7. It naturally occurs in high concentrations in citrus fruits like lemons and limes, where it can constitute up to 8% of the dry weight of the fruit . Citric acid was first isolated in 1784 by Carl Wilhelm Scheele from lemon juice and has since been recognized for its significant roles in both industrial applications and biological processes .

In biological systems, citric acid plays a crucial role in the citric acid cycle, also known as the Krebs cycle. This cycle is the primary pathway for generating energy (ATP) in aerobic organisms through the breakdown of carbohydrates, fats, and proteins. Citric acid acts as an intermediate molecule, undergoing a series of enzymatic reactions to release energy stored in these biomolecules.

Data:

  • LD50 (oral, rat): 3 g/kg (LD50: Lethal Dose 50, the dose required to kill 50% of a test population)
, notably in the formation of citrate salts and esters. One significant reaction is its interaction with sodium bicarbonate, which produces sodium citrate, water, and carbon dioxide:

Citric Acid+Sodium BicarbonateSodium Citrate+Water+Carbon Dioxide\text{Citric Acid}+\text{Sodium Bicarbonate}\rightarrow \text{Sodium Citrate}+\text{Water}+\text{Carbon Dioxide}

This reaction is endothermic and is commonly observed in culinary applications . Additionally, citric acid can undergo esterification to form mono-, di-, or tri-esters depending on the number of carboxylic groups involved.

Citric acid plays a crucial role in cellular metabolism as an intermediate in the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle), which is essential for aerobic respiration. In this cycle, acetyl-coenzyme A combines with oxaloacetate to form citric acid, which is then oxidized through a series of enzymatic reactions to produce energy carriers such as adenosine triphosphate (ATP), reduced nicotinamide adenine dinucleotide (NADH), and reduced flavin adenine dinucleotide (FADH2) . The citric acid cycle is fundamental for energy production in all aerobic organisms.

  • Culturing Aspergillus niger on a carbohydrate-rich medium.
  • Isolating citric acid through precipitation with calcium hydroxide to form calcium citrate.
  • Regenerating citric acid from calcium citrate using sulfuric acid .

This fermentation method has become the dominant means of citric acid production worldwide, yielding over two million tons annually.

Citric acid has a wide range of applications across various industries:

  • Food Industry: Used as an acidulant, flavoring agent, and preservative.
  • Pharmaceuticals: Acts as a stabilizer and pH adjuster.
  • Cleaning Products: Functions as a chelating agent that binds metal ions.
  • Cosmetics: Utilized for its antioxidant properties and pH regulation .

Its versatility makes it an essential compound in both domestic and industrial settings.

Research has shown that citric acid can enhance the bioavailability of certain minerals by forming soluble complexes. For instance, it effectively chelates calcium and magnesium ions, improving their solubility and absorption in biological systems . Studies also indicate that citric acid can modulate metabolic pathways related to energy production and antioxidant defense mechanisms.

Several compounds share structural similarities with citric acid. Here are some notable examples:

CompoundStructureKey Features
Acetic AcidC2H4O2C_2H_4O_2Simple carboxylic acid; used widely as a preservative.
Malic AcidC4H6O5C_4H_6O_5Found in apples; involved in metabolic processes similar to citric acid.
Lactic AcidC3H6O3C_3H_6O_3Produced during anaerobic respiration; used in food preservation.
Fumaric AcidC4H4O4C_4H_4O_4A dicarboxylic acid; used in food additives and pharmaceuticals.

Uniqueness of Citric Acid: Citric acid is distinctive due to its three carboxyl groups, which impart significant acidity compared to these other compounds. Its role in the citric acid cycle further underscores its importance in energy metabolism across diverse organisms .

Historical Development of Aspergillus niger as a Production Organism

The industrial production of citric acid began in 1917 when James Currie discovered that Aspergillus niger could excrete substantial quantities of citric acid under specific fermentation conditions. Prior to this, citric acid was extracted from citrus fruits, a process limited by low yields and seasonal availability. Currie’s breakthrough enabled Pfizer to establish the first large-scale fermentation facility in 1919, marking the birth of modern industrial biotechnology.

Early fermentation methods used shallow pans (surface fermentation), but by the 1950s, submerged fermentation became dominant due to higher efficiency and scalability. Chinese researchers, including Tang Tenghan and Chen Sheng, further optimized strains and fermentation parameters in the mid-20th century, leading to China’s current status as the world’s largest producer. Key milestones include:

YearDevelopmentImpact
1917Currie’s discovery of A. niger citrate productionEnabled industrial-scale fermentation
1923First fermentation plant (Guofeize Company)Transition from citrus extraction
1952Submerged fermentation pioneered in ChinaIncreased yield by 40%
2020sCRISPR/Cas9-engineered strainsEnhanced metabolic flux toward citrate

Molecular Mechanisms of Citrate Accumulation in Filamentous Fungi

Citrate accumulation in A. niger is a complex interplay of metabolic overflow, regulatory enzyme inhibition, and environmental stress responses. Under iron-limited conditions, A. niger secretes citrate to solubilize Fe³⁺, acting as a siderophore. This process is transcriptionally regulated: iron deprivation upregulates citA (citrate synthase) and downregulates citrate-metabolizing enzymes like aconitase and isocitrate dehydrogenase.

Key mechanisms include:

  • Overflow Metabolism: Excess glucose intake under nitrogen or phosphate limitation saturates glycolysis, leading to citrate accumulation via mitochondrial citrate synthase (CitA).
  • Enzyme Inhibition: Citrate allosterically inhibits NADP⁺-specific isocitrate dehydrogenase (IDH), blocking the TCA cycle at isocitrate.
  • pH Modulation: Low extracellular pH (<3.0) inhibits oxalate production, favoring citrate secretion.

Comparative genomics of high-yield strains (e.g., H915-1) reveals mutations in succinate-semialdehyde dehydrogenase (GABA shunt) and aconitase, which reduce citrate consumption. Transcriptomic studies show triosephosphate isomerase (glycolysis) is upregulated during citrate synthesis, while pyruvate kinase is downregulated, redirecting carbon flux toward citrate.

Enzymatic Pathways and Regulatory Nodes in the Tricarboxylic Acid Cycle

The TCA cycle in A. niger is tightly regulated to balance energy production and citrate secretion. Key enzymes and their roles are summarized below:

EnzymeFunctionRegulation
Citrate synthase (CitA)Condenses acetyl-CoA and oxaloacetateActivated by K⁺; inhibited by ATP
AconitaseConverts citrate to isocitrateInactivated by Mn²⁺ deficiency
Isocitrate dehydrogenase (IDH)Oxidizes isocitrate to α-ketoglutarateInhibited by citrate and ATP
ATP-citrate lyase (ACL)Generates cytosolic acetyl-CoAUpregulated during citrate synthesis

Metabolic Flux Analysis:

  • Glycolysis: Glucose → Pyruvate → Acetyl-CoA (mitochondrial).
  • TCA Cycle: Citrate accumulates due to IDH inhibition and aconitase inactivation.
  • Alternative Pathways: Glyoxylate shunt replenishes oxaloacetate, sustaining citrate synthesis.

Iron limitation induces a metabolic shift where citrate secretion replaces mitochondrial electron transport, reducing reactive oxygen species (ROS) generation. This is mediated by the transcription factor HapB, which coordinates iron homeostasis and citrate biosynthesis.

The industrial production of citric acid relies predominantly on microbial fermentation processes, with fermentation accounting for more than 90% of global citric acid production [1]. This biotechnological approach has established itself as the most cost-effective and well-developed method for citric acid manufacturing, offering several advantages including reduced energy consumption, simplified control systems, and stable operational performance [1]. The fermentation process encompasses three main operational phases: preparation and inoculation, specific fermentation techniques, and citric acid recovery [1].

Submerged vs. Surface Fermentation Methodologies

Industrial citric acid fermentation employs two primary liquid-substrate methodologies: submerged fermentation and surface fermentation [1]. Each methodology presents distinct operational characteristics, economic considerations, and performance parameters that influence their application in large-scale production facilities.

Submerged Fermentation Technology

Submerged fermentation represents the dominant industrial methodology, accounting for approximately 80% of global citric acid production [2] [9]. This technology requires sophisticated installation infrastructure and rigorous process control systems, resulting in higher energy costs and formation of foam, which necessitates the use of antifoaming agents [2]. However, submerged fermentation delivers superior productivity and yields while maintaining reduced capital, maintenance, and labor costs compared to alternative methodologies [2].

The submerged fermentation process demonstrates lower contamination risks and reduced sensitivity to medium composition variations, enabling the utilization of a broader range of substrates including molasses as a fermentation medium [2]. Industrial submerged fermentation operations are predominantly conducted as batch systems, although continuous systems are implemented in commercial practice [2]. The technology employs mechanically stirred fermenters or tower fermenters, with tower fermenters being preferred due to advantages in price, size, and operational efficiency [9].

Fermentation vessels for submerged citric acid production are constructed from high-grade steel and require comprehensive aeration systems capable of maintaining elevated dissolved oxygen levels [9] [10]. These fermenters do not require pressure vessel construction since sterilization is accomplished through simple steaming without pressure application [9]. Temperature control is achieved through external water film cooling systems covering the entire fermenter exterior wall [9].

Surface Fermentation Technology

Surface fermentation represents the original fermentation technique developed for citric acid production and continues to contribute approximately 20% of global citric acid manufacturing [7]. This methodology involves cultivating microorganisms on the surface of the fermentation medium, requiring specialized equipment configurations and operational procedures [7].

Surface fermentation systems consist of multiple trays arranged in shelf configurations, with culture media placed on trays constructed from special-grade steel, high-purity aluminum, or polyethylene materials [2] [7]. The process is characterized by low citric acid yields, absence of foam formation, and reduced energy consumption requirements [7]. However, surface fermentation demands high labor and maintenance costs due to the extensive workforce required for tray and pipe cleaning operations [7].

The methodology exhibits sensitivity to varying compositions of production media and requires proper aeration systems for air distribution to microorganisms and temperature control within the fermentation medium [7]. Fermentation duration in surface systems typically extends from 7 to 15 days, with final citric acid yields ranging from 0.7 to 0.9 grams per gram of sugar consumed [5].

Comparative Performance Analysis

Table 1: Comparison of Citric Acid Fermentation Technologies

ParameterSubmerged FermentationSurface FermentationSolid State Fermentation
Contamination RiskLow riskHigh riskLess risk
Waste GenerationLess waste generationModerate wasteLow waste production
Operating CostLess maintenance costLess energy costLess operating cost
Labor RequirementsLess labor costHigh labor and maintenance costsLess labor cost
Energy ConsumptionHigher energy costLower energy requirementLower energy consumption
Scale-up DifficultyEasier scale-upDifficult scale-upDifficult to scale up
Maintenance CostLower maintenanceHigh maintenanceLower maintenance
Process ControlRigorous control requiredSensitive to medium compositionDifficult process parameter control
Citric Acid YieldHigh yieldLow yield of citric acidHigh production but high impurity
Raw Material TypeGlucose syrup or beet molassesGlucose syrup or beet molassesAgro-industrial waste

Critical Process Parameters in Large-Scale Production

Large-scale citric acid production requires precise control of multiple process parameters that directly influence fermentation efficiency, product yield, and operational economics [7] [8]. These parameters demonstrate synergistic interactions that collectively determine the success of industrial fermentation operations.

pH Management and Control

Medium pH represents a critical parameter affecting both initial and final stages of the fermentation process, directly impacting the growth and metabolic functions of citric acid-producing microorganisms [7]. The pH influences the activity of key regulatory enzymes including aconitase, citrate synthase, and isocitrate dehydrogenase, which exhibit optimal activity within specific pH ranges [7].

For fermentation initiation, pH levels must exceed 5.0 to ensure proper germination of Aspergillus niger spores [7]. Research demonstrates that pH values of 6.0 to 7.5 provide optimal conditions for molasses substrate utilization, while pH 3.0 is optimal for beet molasses substrate processing [7]. During the harvest phase, pH levels should decrease below 2.0, which effectively inhibits side product formation including oxalic acid and gluconic acid, thereby facilitating citric acid recovery [7].

Temperature Optimization

Temperature control constitutes an essential parameter in citric acid production, exerting profound effects on enzyme activities including aconitase, acetyl-coenzyme A, and coenzyme A, which participate in the Krebs cycle [7]. Research indicates that 25 to 30 degrees Celsius represents the optimal incubation temperature for achieving both rapid production rates and high citric acid yields [7]. Temperature levels exceeding this optimal range result in increased oxalic acid production, while temperatures below this range cause reduced organism growth rates [7].

Submerged fermentation systems provide superior temperature regulation capabilities compared to solid-state fermentation methodologies [7]. Industrial operations typically maintain fermentation temperatures at 30 degrees Celsius for surface fermentation and 25 to 30 degrees Celsius for submerged fermentation systems [1] [7].

Dissolved Oxygen and Aeration Requirements

Citric acid fermentation proceeds as an aerobic process requiring oxygen as a mandatory component, with high oxygen rates demonstrating significant influence on citric acid yield and process duration [7]. Productivity levels are substantially influenced by dissolved oxygen concentration, with high yields requiring oxygen concentrations exceeding 25% saturation [7].

Threshold oxygen values are established at 9% to 12% for growth phases and 12% to 13% for production phases [7]. During production phases, smaller and more compact pellets of Aspergillus niger mycelia are preferred to maintain adequate oxygen transfer [7]. Optimal aeration rates must be implemented to prevent foam formation during organism growth phases, necessitating low aeration rates during process startup [7].

Research demonstrates that dissolved oxygen concentration affects intracellular pH and consequently influences growth rates of Aspergillus niger during fermentation processes [35]. Studies reveal significantly reduced specific activities of hexokinase, 6-phosphofructokinase, and glucose-6-phosphate dehydrogenase in acidic environments resulting from lower dissolved oxygen concentrations [35].

Agitation and Mixing Parameters

Industrial submerged fermentation systems employ agitation rates typically ranging from 200 to 250 revolutions per minute to ensure adequate mixing and oxygen transfer [13] [34]. Optimal agitation parameters have been determined through extensive optimization studies, with 250 revolutions per minute identified as the optimal stirrer speed for maximum citric acid production [34].

Mechanically stirred tank bioreactors represent the primary reactor type utilized for submerged fermentation of citric acid, with reactor volumes ranging from 120 to 250 cubic meters for conventional fermenters and up to 900 cubic meters for airlift fermenters [10].

Table 2: Critical Process Parameters for Large-Scale Citric Acid Production

ParameterSubmerged FermentationSurface FermentationSolid State Fermentation
pH (Initial)5.0-6.06.0-7.55.0-6.0
pH (Final)<2.0<2.0<2.0
Temperature (°C)25-303025-30
Dissolved Oxygen (%)>25% saturationNatural aerationHumidity controlled
Agitation Rate (rpm)200-250Not applicableNot applicable
Aeration Rate (vvm)1.0-2.0Forced air circulationForced aeration
Fermentation Time (days)4-67-154-7
Inoculum Size (%)4-1010^6 spores/g10^6 spores/g substrate
Substrate Concentration (g/L)150-200150Variable based on substrate

Novel Substrate Utilization Strategies for Enhanced Yield

The citric acid industry faces ongoing challenges related to high substrate and energy costs, driving intensive research into alternative carbon sources and novel substrate utilization strategies [19] [21]. Agricultural and industrial waste materials present viable alternatives to conventional substrates, offering both economic and environmental advantages for sustainable citric acid production.

Agricultural Waste Substrate Applications

Agricultural waste materials demonstrate significant potential as cost-effective substrates for citric acid production, with several waste types showing superior performance characteristics compared to conventional substrates [21] [22]. Apple pomace has emerged as a particularly promising substrate, achieving maximum citric acid production of 312.32 grams per kilogram dry substrate under optimized conditions with 75% moisture content and 3% methanol addition after 144 hours incubation [21].

Validation studies using plastic tray systems have demonstrated apple pomace capabilities of producing 364.4 grams citric acid per kilogram dry substrate after 120 hours incubation, representing substantial improvements over conventional substrates [21]. Sugarcane bagasse, when supplemented with nitrogen sources, exhibits exceptional production efficiency among examined substrates [22]. Research indicates that agricultural waste utilization not only reduces manufacturing costs but also contributes to sustainable waste management through recycling of agricultural byproducts [22].

Wheat bran has demonstrated significantly enhanced citric acid production compared to other carrier substrates in solid-state fermentation systems [26]. Optimization studies reveal that 4.5 pH, 60% moisture content, 5 milliliters per 5 grams inoculum size, and 30 degrees Celsius temperature represent optimal initial requirements for maximum citric acid production using wheat bran substrates [26].

Lignocellulosic Biomass Processing

Lignocellulosic biomass represents a renewable feedstock for citric acid fermentation, with recent advances in metabolic engineering enabling efficient utilization of these substrates [16]. Corn stover hydrolysate has demonstrated particular promise, with engineered Yarrowia lipolytica strains producing 83.6 grams per liter citric acid from 35% solid loading corn stover hydrolysate through fed-batch fermentation in 3-liter bioreactors [16].

Sweet potato peel waste has been successfully utilized as the main carbon source for citric acid production, with optimization studies demonstrating the effectiveness of media component and operating condition modifications [30]. Date palm varieties, including downgraded Algerian date varieties, have shown potential for citric acid production with optimized fermentation parameters yielding substantial citric acid concentrations [28] [29].

Process Enhancement Through Substrate Optimization

Substrate pretreatment strategies significantly influence citric acid production efficiency, with different waste materials requiring specific preparation methods to maximize fermentation performance [25]. Minimal pretreatment is required for apple pomace and wheat bran, while sugarcane bagasse benefits from acid or alkali pretreatment, and corn stover requires acid or enzymatic pretreatment for optimal results [21] [22].

Substrate particle size, moisture content, and nutrient supplementation represent critical factors affecting microorganism growth and final product formation [25]. Research demonstrates that optimizing medium composition effectively improves citric acid production by both Aspergillus niger and Yarrowia lipolytica when utilizing waste substrates [25].

Table 3: Novel Substrate Utilization for Enhanced Citric Acid Yield

Substrate TypeYield (g/kg dry substrate)Fermentation MethodPretreatment RequiredEconomic Advantage
Apple Pomace312-364Solid StateMinimalHigh
Sugarcane Bagasse280-320Submerged/Solid StateAcid/AlkaliVery High
Wheat Bran250-300Solid StateMinimalHigh
Rice Husk180-220Solid StateAcid/SteamMedium
Sweet Potato Peel200-250SubmergedHydrolysisHigh
Corn Stover150-200SubmergedAcid/EnzymaticVery High
Citrus Waste160-190Solid StateMinimalMedium
Oil Palm Empty Fruit Bunches180-240Solid StateSteam/AcidHigh
Date Palm Waste220-280SubmergedMinimalHigh

Advanced Optimization Strategies

Process optimization through nutrient supplementation has demonstrated significant yield enhancements in citric acid production systems [15]. Magnesium sulfate addition at 0.4 grams per liter concentration increases citric acid yield to 75%, while potassium ferrocyanide addition at 2 grams per liter, introduced at 24 hours post-inoculation, achieves 78% yield enhancement [15]. Ammonium oxalate supplementation at 10 grams per liter concentration results in 77% yield improvement [15].

Methanol concentration optimization has proven effective for yield enhancement, with 4% methanol demonstrating optimal effectiveness in increasing citric acid production after seven days incubation at 30 degrees Celsius [29]. Nitrogen source optimization, particularly the use of ammonium chloride for Candida tropicalis fermentation, contributes to yield improvements of 60% to 65% [8].

Table 4: Process Optimization Strategies for Enhanced Citric Acid Production

ParameterOptimal ValueYield Enhancement (%)Application Method
Magnesium Sulfate (g/L)0.475Direct addition
Potassium Ferrocyanide (g/L)2.078Added at 24h
Ammonium Oxalate (g/L)10.077Direct addition
Methanol Concentration (%)3-465-70Direct addition
Nitrogen Source OptimizationNH4Cl for C. tropicalis60-65Medium component
Carbon Source Concentration (%)10-1570-75Substrate preparation
Temperature Optimization (°C)30-3270-80Process control
pH Optimization5.0-6.0 initial65-75Initial medium adjustment

Physical Description

Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999)
Pellets or Large Crystals; NKRA; Other Solid; Pellets or Large Crystals, Liquid; Liquid; Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Liquid; Liquid, Other Solid
Citric acid is a white or colourless, odourless, crystalline solid, having a strongly acid taste. The monohydrate effloresces in dry air
Colorless and odorless crystals , it has an acid taste; [CAMEO] Deliquescent; [CHEMINFO]
Green to blue crystals or powder; [MSDSonline]
Solid
COLOURLESS CRYSTALS.
White or colourless, odourless, crystalline solid. Monohydrate effloresces in dry ai

Color/Form

Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution
Colorless, translucent crystals or powder
Rhombic crystals from water with 1 mol of water of crystallization

XLogP3

-1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

192.02700259 g/mol

Monoisotopic Mass

192.02700259 g/mol

Boiling Point

Decomposes (NTP, 1992)
Decomposes

Flash Point

100 °C

Heavy Atom Count

13

Taste

Strongly acidic taste
Pleasant, sweet, tart taste

Density

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink
1.665 g/cu cm at 20 °C
BULK DENSITY: 56.2 LB/CU FT; HEAT OF SOLN: -3.9 KCAL/MOLE; BUFFERING INDEX: 2.46; STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C
Density: 1.542 g/cu cm /Citric acid monohydrate/
White, odorless crystals, granules or powder; cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/

LogP

-1.64
-1.64 (LogP)
-1.64
log Kow = -1.64
-1.7

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and fumes.
Behavior in fire: melts and decomposes. The reaction is not hazardous.
Decomposes at 175 °C
175 °C

Melting Point

307 °F (anhydrous) (NTP, 1992)
153 °C

UNII

XF417D3PSL

Related CAS

141633-96-7

GHS Hazard Statements

Aggregated GHS information provided by 4645 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 467 of 4645 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 4178 of 4645 companies with hazard statement code(s):;
H315 (10.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Mesh Heading: Anticoagulants, chelating Agents
/EXPL THER/ Regional citrate anticoagulation (RCA) is an effective form of anticoagulation for continuous renal replacement therapy (CRRT) in patients with contraindications to heparin. Its use has been very limited, possibly because of the need for special infusion solutions and difficult monitoring of the metabolic effects./The objective of this study was/ to investigate the safety and the feasibility of an RCA method for continuous veno-venous hemofiltration (CVVH) using commercially available replacement fluid. We evaluated 11 patients at high risk of bleeding, requiring CVVH. RCA was performed using commercially available replacement fluid solutions to maintain adequate acid-base balance. We adjusted the rate of citrate infusion to achieve a post-filter ionized calcium concentration [iCa] <0.4 mmol/L when blood flow was <250 mL/min, or <0.6 mmol/L when blood flow was >250 mL/min. When needed, we infused calcium gluconate to maintain systemic plasma [iCa] within the normal range. Twenty-nine filters ran for a total of 965.5 hr. Average filter life was 33.6+/-20.5 hr. Asymptomatic hypocalcemia was detected in 6.9% of all samples. No [iCa] values <0.9 mmol/L were observed. Hypercalcemia (1.39+/-0.05 mmol/L) occurred in 2.5% of all samples. /The authors/ observed hypernatremia (threshold 153 mmol/L) and alkalosis (threshold 7.51) in only 9.3% and 9.4% respectively of all samples, mostly concomitantly. No patient showed any signs of citrate toxicity. /They/ developed a protocol for RCA during CVVH using commercially available replacement fluid that proved safe, flexible and applicable in an Intensive Care Unit (ICU) setting.
It has ... been used to dissolve urinary bladder calculi, & as mild astringent.
Citrate ... of ... value in alleviation of chronic metabolic acidosis ... from chronic renal insufficiency or syndrome of renal tubular acidosis ... usually prescribed in form of sodium citrate and citric acid soln, USP ...
Potassium citrate, up to 10 g daily, has been used as a potassium supplement; the potassium and sodium salts have been used, in similar dosages, as mild diuretics in humans.

Pharmacology

Anhydrous Citric Acid is a tricarboxylic acid found in citrus fruits. Citric acid is used as an excipient in pharmaceutical preparations due to its antioxidant properties. It maintains stability of active ingredients and is used as a preservative. It is also used as an acidulant to control pH and acts as an anticoagulant by chelating calcium in blood.

MeSH Pharmacological Classification

Calcium Chelating Agents

ATC Code

A - Alimentary tract and metabolism
A09 - Digestives, incl. enzymes
A09A - Digestives, incl. enzymes
A09AB - Acid preparations
A09AB04 - Citric acid

Mechanism of Action

... The NK(2), and to a lesser extent the NK(1), receptors have been shown to be involved with citric acid-induced bronchoconstriction in the guinea pig, which is in part mediated by endogenously released bradykinin. Tachykinins and bradykinin could also modulate citric acid-induced bronchoconstriction. ... Bronchoconstriction induced by citric acid inhalation in the guinea pig, mainly caused by the tachykinin NK(2) receptor, is counteracted by bronchoprotective NO after activation of bradykinin B(2) and tachykinin NK(1) receptors in airway epithelium.
... A concentration of 47.6 mmol/L of citric acid (pH 2.3) in water led to total cell death within three minutes of incubation /with gingival fibroblasts (GF)/. Media containing 23.8 mmol/L and 47.6 mmol/L of citric acid exerted strong cytotoxicity (47 to 90 per cent of cell death) and inhibited protein synthesis (IC50 = 0.28 per cent) of GF within three hours of incubation. Incubation of cells in a medium containing 11.9 mmol/L of citric acid also suppressed the attachment and spreading of fibroblasts on culture plates and Type I collagen, with 58 per cent and 22 per cent of inhibition, respectively. Culture medium supplemented with 11.9, 23.8 and 47.6 mmol/L of citric acid also led to extracellular acidosis by decreasing the pH value from 7.5 to 6.3, 5.2 and 3.8, respectively.
Inhalation of citric acid (CA) causes airway constriction and coughing. To investigate the role of mast cells in CA-induced airway constriction and cough, three experiments using guinea pigs were carried out. In the first experiment, /the authors/ used compound 48/80 to deplete mast cells, cromolyn sodium to stabilize mast cells, MK-886 to inhibit synthesis of leukotrienes, pyrilamine to antagonize histamine H1 receptor, methysergide to antagonize serotonin receptor, and indomethacin to inhibit cyclooxygenase. In the second experiment, compound 48/80-pretreated animals were divided into 2 parts; the first one was used to test the role of exogenous leukotriene (LT) C4, while the second one to test the role of exogenous histamine. Decreases in respiratory compliance (Crs) and forced expiratory volume in 0.1 sec (FEV0.1) were used as indicators for airway constriction in anesthetized guinea pigs. CA-induced cough was recorded for 12 min using a barometric body plethysmograph in conscious animals. In the third experiment, the activation of mast cells upon CA inhalation was investigated by determining lung tissue or arterial plasma histamine concentration in animals. Exposure to CA induced marked airway constriction and increase in cough number. Compound 48/80, cromolyn sodium, MK-886 and pyrilamine, but not indomethacin or methysergide, significantly attenuated CA-induced airway constriction and cough. Injection of LTC4 or histamine caused a significant increase in CA-induced airway constriction and cough in compound 48/80-pretreated animals. In addition, CA inhalation caused significant increase in lung tissue and plasma histamine concentrations, which were blocked by compound 48/80 pretreatment. These results suggest that mast cells play an important role in CA aerosol inhalation-induced airway constriction and cough via perhaps mediators including LTs and histamine.

Vapor Pressure

1.66e-08 mmHg
1.7X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

77-92-9

Absorption Distribution and Excretion

/A portion/ of the circulating (mainly metabolic but also ingested) citric acid is excreted in urine, with 24-hour urine reference values between 1.5 and 3.68 mmol, corresponding to 0.29-0.71 g citric acid excreted per person per day.

Metabolism Metabolites

Citric acid is a normal metabolite and an intermediate in cellular oxidative metabolism ... The acid is formed in the mitochondrion after condensation of acetate with oxaloacetate. The six-carbon acid is then successively degraded to a series of four-carbon acids, effectively accomplishing oxidation of acetate in the cell.
In human (as well as in animal and plant) physiology, citric acid is a very common intermediate in one of the central biochemical cycles, the Krebs or tricarboxylic acid cycle, which takes place in every cell. It completes the breakdown of pyruvate formed from glucose through glycolysis, thereby liberating carbon dioxide and a further four hydrogen atoms which are picked up by electron transport molecules. Thus, in man approximately 2 kg of citric acid are formed and metabolised every day. This physiological pathway is very well developed and capable of processing very high amounts of citric acid as long as it occurs in low concentrations.
Citric acid in reaction with enzyme citratase /citrate lyase/ yields oxaloacetic acid & acetic acid.

Associated Chemicals

Citric acid monohydrate;5949-29-1

Wikipedia

Citric acid
Tabun_(nerve_agent)

Drug Warnings

A study of abdominal pain and severity of other side effects attributed to Picolax, a combination of citric acid, magnesium oxide and sodium picosulfate, was conducted among 267 patients, 55 of whom had inflammatory bowel disease, all of whom were given a full single dose of Picolax as preparation for radiology or endoscopy. The frequency of increased abdominal pain and severe side effects after Picolax administration was similar in the patients with inflammatory bowel disease and the patients with other colonic disorders. None of the patients with iron deficiency in whom investigations had yielded negative results reported severe side effects; this was significantly different from the proportion reporting severe side effects among the patients with inflammatory bowel disease, the irritable bowel syndrome and diverticular disease. The increase in the mean number of stools/24 hr after Picolax was lower in the patients with inflammatory bowel disease than in the other diagnostic groups. On review 2-4 wk after examination none of the patients with inflammatory bowel disease reported deterioration in their symptoms.
Following the occurrence of aluminum encephalopathy in four patients with chronic renal failure, 34 azotemic patients seen during the same year and five volunteers who took varying combinations of aluminum hydroxide and an alkalinizing citrate (Shohl's) solution were studied. It was found that the four encephalopathic cases were older than the 34 azotemic patients (68 years + or - 14 standard deviation, versus 50 + or - 13, p< 0.05), had a higher mean serum aluminum value (727 ug/l + or - 320 versus 92 + or - 73, p< 0.005), had taken more aluminum hydroxide (5 g/day + or - 0.9 versus 1.6 + or - 1.8, p< 0.01), and more Shohl's solution (64 ml/day + or - 19 versus 20 + or - 29, p< 0.01). In all 38 patients the serum aluminum values correlated directly with age (p=0.01), aluminum hydroxide (p=0.001) and concomitant citrate intake (p=0.004). In the five healthy volunteers the 24 hr urinary aluminum excretion increased from a baseline of 22 ug + or - 19 standard deviation to 167 + or - 109 (p=0.05) during aluminum hydroxide intake, rising to 580 + or - 267 (p=0.01) during the simultaneous intake of citrate and aluminum hydroxide. Corresponding serum aluminum values were 11 ug/l + or - 2 standard deviation, 44 + or - 34 (p= 0.1), and 98 + or - 58 (p<0.05). Thus citrate seems to enhance aluminum absorption and may cause encephalopathy in patients with chronic renal failure, especially the elderly.

Use Classification

EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Chelating Agents;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Buffering; Chelating

Methods of Manufacturing

In surface fermentation, Aspergillus niger is grown on a liquid substrate in pans stacked vertically in a chamber. The chamber and pans are sterilized either before or after introduction of the substrate. ... The substrate for the fermentation is a carbohydrate, usually molasses or a sugar, such as raw beet, refined beet, or cane sugars, or a syrup. ... Certain inorganic nutrients, such as ammonium nitrate, potassium phosphate, magnesium sulfate, zinc sulfate, and potassium ferrocyanide, are added. The pH is adjusted to between 3 and 7, depending on the carbohydrate source. Sterilization may be batchwise or continuous; the latter uses less energy and is usually faster. After sterilization, the temperature is adjusted as required. The surface of the sterile substrate in the pans is inoculated with A. niger spores, which germinate and cover the surface of the liquid with a mat of mold. After two to three days the surface is completely covered and citric acid production begins, continuing at almost a constant rate until 80-90% of the sugar is consumed. Fermentation then continues more slowly for an additional six to ten days. The theoretical yield from 100 kg of sucrose is 123 kg of citric acid monohydrate or 112 kg of anhydrous acid. However, the A. niger uses some sugar for growth and respiration, and the actual yield varies between 57 and 77% of theoretical, depending on such factors as substrate purity, the particular strain of organism, and the control of fermentation.
Submerged fermentation ... takes place in large fermentation tanks. This method is used more frequently because labor costs are lower with large tanks than with small pans; equipment costs are also lower. The fermentation vessel can be short and wide or tall and narrow, and equipped with mixing devices, such as top-entering or side-entering agitators of the turbine or propeller type. Agitation can be increased by use of a draft tube, a recirculation loop, or a nozzle through which air and recirculated substrate is pumped. Spargers located at the bottom of the vessel or under the stirrer supply air, which may be enriched with oxygen. Oxygen is usually recovered from the exhaust gas. The air is supplied by a compressor and passes through a sterile filter; if necessary, the air is cooled. Because the process is exothermic, the vessel must be equipped with heat-exchange surfaces, which can be the outside walls or internal coils. Ports are provided for introducing substrate, inoculum, and steam or other sterilizing agents; sampling and exhaust ports are also provided. The substrate is prepared in a separate tank and its pH adjusted; the micronutrients may be added to this tank or directly to the fermentor. The substrate is sterilized by a batchwise or, more commonly, by a continuous operation. The fermentor is sterilized, charged with substrate, and inoculated. Fermentation requires 3-14 days. After it is completed, the air supply is stopped to prevent the microorganisms from consuming the citric acid.
The microbial production of citric acid on a commercial scale was begun in 1923 utilizing certain strains of Aspergillus niger to produce citric acid on the surface of a sucrose and salt solution. This tray fermentation technique is still used today, although it is being replaced by a submerged process known as deep tank fermentation. In the deep tank submerged process, Aspergillus niger mold spores are grown under controlled aseptic conditions on a test-tube slant and transferred to a seed tank or inoculum which is added to a fermentor along with pasteurized syrup. The pH is adjusted and nutrients added. Sterile air is sparged into the fermentor while the sugar is converted to citric acid. The complete fermentation cycle can take as long as 15 days. ... Citric acid fermentation broth is generally separated from the biomass using filtration or centrifugation. The citric acid is usually purified using either a lime-sulfuric acid method or a liquid extraction process.
Mold fermentation of beet or sugar cane molasses, or dextrose (corn sugar)
For more Methods of Manufacturing (Complete) data for CITRIC ACID (7 total), please visit the HSDB record page.

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Paper Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Construction
Primary Metal Manufacturing
Agriculture, Forestry, Fishing and Hunting
Fabricated Metal Product Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
Utilities
Wholesale and Retail Trade
1,2,3-Propanetricarboxylic acid, 2-hydroxy-: ACTIVE
EPA registered the first citric acid-containing products in the early 1970's.
... Dilute aqueous solutions are subject to molding (fermentation), oxalic acid being one of the fermentation products.
To increase effectiveness of antioxidants in lard, shortening, & unsmoked dry sausage; at 0.01% alone or with antioxidants in lard or shortening; 0.001% in ... Sausage with 0.003% BHA.
The chemical synthesis of citric acid was reported in 1880. Since then, many different synthetic routes have been investigated, reported, and patented. However, none of these have proven to be commercially feasible.
For more General Manufacturing Information (Complete) data for CITRIC ACID (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Enzymic, GLC, and HPLC methods for determining sugars and organic acids in strawberries are compared.
Method: AOAC 986.13; Procedure: liquid chromatographic method; Analyte: citric acid; Matrix: cranberry juice cocktail and apple juice; Detection Limit: not provided.
Method: AOAC 985.11; Procedure: enzymatic method; Analyte: citric acid; Matrix: wine; Detection Limit: not provided.
Method: AOAC 976.15; Procedure: colorimetric method; Analyte: citric acid; Matrix: cheese; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for CITRIC ACID (10 total), please visit the HSDB record page.

Storage Conditions

Crystalline citric acid, anhydrous, can be stored in dry form without difficulty, although conditions of high humidity and elevated temperatures should be avoided to prevent caking. Storage should be in tight containers to prevent exposure to moist air. Several granulations are commercially available with the larger particle sizes having less tendency toward caking.
Temperature: ambient; Venting: open.
Containers: 230 lb Barrels, bags, kegs, boxes, cartons, fiber drums, bottles.
Separated from strong oxidants, strong bases, metal nitrates and metals. Dry.

Interactions

... Citric acid aerosol inhalation caused decreases in dynamic respiratory compliance and forced expiratory volume in 0.1 s (FEV0.1). This airway constriction was significantly attenuated by MK-886, mepyramine, cromolyn sodium, and compound 48/80, but not by either methysergide or indomethacin. Both LTC4 and histamine infusion significantly increased the magnitude of citric acid-induced airway constriction in compound 48/80-pretreated guinea pigs. Citric acid inhalation caused significant increase in histamine level in the bronchoalveolar lavage sample, which was significantly suppressed by compound 48/80.
The relative efficacy of citric, malic, malonic, oxalic and succinic acids, and deferoxamine mesylate on the toxicity, distribution and excretion in mice exposed to aluminum were compared. Chelating agents were administered ip at a dose equal to one-fourth of their respective LD50. To determine the effect of the various chelators on the toxicity of aluminum, various doses of aluminum nitrate (938-3188 mg/kg) were administered ip, followed by one of the chelators. Survival was recorded at the end of 14 days. ... Malic acid and deferoxamine mesylate were the most effective in increasing the urinary excretion of aluminum. Citric acid was the most effective in increasing the fecal excretion of aluminum. Malonic, oxalic and succinic acids had no overall beneficial effects. Citric acid would appear to be the most effective agent of those tested in the prevention of acute aluminium intoxication.
... When aluminum hydroxide and citric acid (133 mg Al/kg and 62 mg/kg, respectively) were simultaneously given orally to mice, fetal skeletal development defects resulted.
The primary purpose of this study was to determine the relative usefulness of various measures to monitor body aluminum burden in weanling rats fed various amounts of aluminum (0.39 umol aluminum/g diet for 29 days, approximately 40 umol aluminum/g diet with or without citrate for 29 days and approximately 100 umol aluminum/g diet with citrate for 12 or 29 days) or injected ip with graded doses of aluminum (0.01, 4.6, 11.8, 23.5 or 94 umol aluminum). Twenty four hours prior to sacrifice, all rats were injected ip with either desferrioxamine (75 mg) or buffer. All seven indices of aluminum exposure monitored (eg: tibia, liver, kidney and serum aluminum concn; changes in serum aluminum concn in response to desferrioxamine; urinary aluminum excretion with and without desferrioxamine treatment) were highly (p< 0.001) correlated to parenteral aluminum exposure. Ingestion of citrate had small but significant effects on aluminum retention. /Citrate/
For more Interactions (Complete) data for CITRIC ACID (7 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
Drugs.com: Phexxi Approval History
FDA Approved Drug Products: PHEXXI (lactic acid, citric acid, and potassium bitartrate) vaginal gel
Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

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